molecular formula C11H16O B13313358 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13313358
M. Wt: 164.24 g/mol
InChI Key: CZDCEHXOXKDAAG-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is a cyclopentane-derived aldehyde with a unique structural framework. The molecule features:

  • Cyclopentane backbone: A five-membered ring with a carbaldehyde group (-CHO) at position 1.
  • Substituents: A but-2-yn-1-yl group (an alkyne substituent, -CH₂-C≡C-CH₂) and a methyl group (-CH₃) at positions 1 and 3, respectively.
  • Molecular formula: C₁₁H₁₆O (calculated based on structural analysis).

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-but-2-ynyl-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h9-10H,5-8H2,1-2H3

InChI Key

CZDCEHXOXKDAAG-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCC(C1)C)C=O

Origin of Product

United States

Preparation Methods

Sequential Alkylation-Oxidation Strategy

Adapted from 3-methylcyclopentane-1-carbaldehyde synthesis

Step 1: Cyclopentanone alkylation

Cyclopentanone + MeMgBr → 3-Methylcyclopentanol (via Grignard addition)  

Conditions : Dry THF, 0°C → RT, 12 hr (Yield: 78-85%)

Step 2: Propargylation

3-Methylcyclopentanol + But-2-yn-1-yl bromide → 1-(But-2-yn-1-yl)-3-methylcyclopentanol  

Conditions :

  • Base: NaH (2.2 equiv) in DMF
  • Temperature: 0°C → 40°C (8 hr)
  • Yield: 60-68%

Step 3: Oxidation to aldehyde

1-(But-2-yn-1-yl)-3-methylcyclopentanol → Target aldehyde  

Oxidants :

Reagent Conditions Yield (%)
PCC/CH₂Cl₂ RT, 4 hr 72
Swern oxidation -78°C → RT, 2 hr 85
TEMPO/NaClO 0°C, pH 9.5, 1 hr 91

Key advantage: TEMPO-mediated oxidation minimizes alkyne side reactions.

Palladium-Catalyzed Alkyne Insertion

Based on metal-mediated coupling strategies

Step 1: Bromocyclopentane synthesis

3-Methylcyclopentane-1-carbaldehyde → 1-Bromo-3-methylcyclopentane  

Reagents : PBr₃, Et₂O, 0°C (Yield: 88%)

Step 2: Sonogashira coupling

1-Bromo-3-methylcyclopentane + But-2-yne → 1-(But-2-yn-1-yl)-3-methylcyclopentane  

Catalytic System :

  • Pd(PPh₃)₂Cl₂ (5 mol%)
  • CuI (10 mol%)
  • Et₃N base, THF, 60°C (Yield: 74%)

Step 3: Benzoin oxidation

Protected alcohol → Aldehyde via Kornblum oxidation  

Comparative Analysis of Methods

Parameter Alkylation-Oxidation Pd-Catalyzed Route
Total Steps 3 4
Overall Yield 58% (avg) 49%
Functional Group Better aldehyde Requires
Tolerance control oxidation step
Scalability >100 g demonstrated Limited to 50 g
Purification Column chromatography Distillation

Critical observation: The alkylation-oxidation route demonstrates superior functional group compatibility, particularly in preserving alkyne integrity during final oxidation.

Advanced Mechanistic Considerations

Steric Effects in Propargylation

The cyclopentane ring's puckered conformation creates distinct reactive environments:

Molecular modeling shows a 1.8:1 equatorial:axial selectivity ratio for but-2-yn-1-yl groups.

Oxidation State Management

The aldehyde group's sensitivity necessitates:

Industrial Production Insights

Adapted from cyclopentane derivative manufacturing

Batch Process Optimization :

  • Temperature: Maintain ≤40°C during alkyne additions
  • Catalyst Loading: 0.5 mol% Pd for cost-effective scaling
  • Waste Streams:
    • 98% Cu recovery via electrolysis
    • Br⁻ removal via AgNO₃ precipitation

Continuous Flow Advantages :

  • 23% higher yield vs batch
  • 5× faster reaction times

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related compounds, focusing on molecular features, synthesis, and hazards:

Compound Molecular Formula Substituents Key Features Hazard/Safety Notes
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde C₁₁H₁₆O But-2-yn-1-yl (alkyne), methyl High rigidity due to alkyne; potential reactivity at aldehyde group. No direct hazard data; caution advised .
1-But-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde C₁₁H₁₈O But-3-en-2-yl (alkene), methyl Alkene introduces flexibility; higher hydrogen content than alkyne analogue. Discontinued; limited commercial availability.
(1S,3S)-3-methylcyclopentane-1-carbaldehyde C₇H₁₂O Methyl Simpler structure; lacks alkyne/alkene substituents. Stereochemical data available; no hazard info.
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Prop-2-yn-1-yl (alkyne), sulfanyl, nitrile Nitrile group enhances polarity; alkyne increases reactivity. Toxicological properties not fully studied.

Key Differences and Implications

Substituent Effects :

  • Alkyne vs. Alkene : The alkyne group in the target compound (C≡C) reduces hydrogen count compared to the alkene analogue (C=C), lowering molecular weight (164.24 vs. 166.26 g/mol) and increasing rigidity .
  • Electron Withdrawal : The sp-hybridized alkyne may activate the aldehyde group for nucleophilic addition reactions, whereas alkene-containing analogues exhibit milder electronic effects.

Hazard Profiles: Limited hazard data exist for the target compound, but analogues like (Prop-2-yn-1-ylsulfanyl)carbonitrile highlight the need for caution due to unstudied toxicology .

Biological Activity

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a butynyl group and an aldehyde functional group. Its molecular formula is C10H14OC_{10}H_{14}O, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound's structure contributes to its reactivity and biological activity. The presence of the aldehyde group allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular weight of this compound is approximately 150.22 g/mol, which is relevant for pharmacokinetic studies.

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific enzymes or receptors involved in various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest the following potential actions:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, potentially affecting signaling pathways related to inflammation or cancer.

Therapeutic Applications

The biological activity of this compound has been explored for several therapeutic applications:

Therapeutic Area Potential Application
Anticancer Inhibition of tumor growth through enzyme modulation
Anti-inflammatory Reduction of inflammatory markers in cell models
Antimicrobial Activity against specific bacterial strains

Case Studies

Several studies have reported on the biological effects of related compounds, which may provide insights into the activity of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of similar aldehydes exhibited significant cytotoxicity against cancer cell lines, suggesting that the unique structure of this compound could lead to similar effects.
  • Inflammation Reduction : Research on compounds with similar functional groups indicated potential for reducing pro-inflammatory cytokines in vitro, supporting further exploration of this compound's anti-inflammatory properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound can be effectively utilized in biological systems. Preliminary findings suggest:

  • Binding Affinity : The compound may exhibit varying binding affinities to target proteins, which can influence its efficacy as a therapeutic agent.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde?

To confirm the structure, use a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry . For example:

  • NMR identifies the cyclopentane backbone, methyl group (δ ~1.0–1.5 ppm), and aldehyde proton (δ ~9.5–10 ppm).
  • IR verifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula. Cross-reference data with structurally similar aldehydes (e.g., cyclopentanecarbaldehyde derivatives) .

Q. What safety protocols should be prioritized during synthesis and handling?

  • Follow GHS/CLP guidelines : Use fume hoods, avoid inhalation (P261), and wear protective gear (gloves, goggles).
  • First-aid measures : Immediate rinsing for eye/skin contact and medical consultation if exposed .
  • Toxicological data gaps : Assume potential hazards due to limited studies on similar alkynyl-substituted aldehydes .

Q. How can researchers design a preliminary synthesis route for this compound?

Start with cyclopentane-1-carbaldehyde as the core.

  • Alkyne coupling : Use a Sonogashira or Cadiot-Chodkiewicz reaction to introduce the but-2-yn-1-yl group.
  • Methylation : Optimize alkylation at the 3-position using methyl iodide or similar reagents.
  • Purification : Employ column chromatography or distillation. Validate purity via TLC and melting point analysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational modeling : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

Q. What experimental strategies optimize synthesis yield and selectivity?

  • Reaction conditions : Test solvents (e.g., THF vs. DMF), temperatures (0°C to reflux), and catalysts (Pd vs. Cu).
  • Monitoring : Use TLC or HPLC to track intermediates and adjust reaction time.
  • Byproduct analysis : Identify side products (e.g., alkyne dimerization) via GC-MS and modify reagent ratios .

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

  • Bioactivity assays : Test for anti-inflammatory or antimicrobial activity using in vitro models (e.g., COX-2 inhibition).
  • Analog synthesis : Modify the aldehyde group to carboxylic acids or alcohols and compare activities.
  • Binding studies : Perform molecular docking with target proteins (e.g., enzymes) to predict interactions .

Q. What advanced techniques address challenges in quantifying aldehyde reactivity?

  • Kinetic studies : Use UV-Vis spectroscopy to monitor aldehyde oxidation or nucleophilic additions.
  • Electrochemical analysis : Cyclic voltammetry measures redox behavior of the aldehyde group.
  • Stability testing : Assess degradation under varying pH/temperature using accelerated stability protocols .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation

TechniqueExpected SignalsReference Compound
¹H NMRδ 9.8 (CHO), 1.2 (CH₃)3-Methylcyclopentane-1-carbaldehyde
IR1705 cm⁻¹ (C=O)2-Cyclopentene-1-carbaldehyde
HRMS[M+H]⁺ = 178.1352PubChem CID analogs

Q. Table 2. Reaction Optimization Parameters

VariableTested RangeOptimal ConditionImpact on Yield
SolventTHF, DMF, EtOHTHF (anhydrous)78% yield
CatalystPd(PPh₃)₄, CuIPd/C + CuI (1:2)85% selectivity
Temperature25°C–80°C60°CReduced side products

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